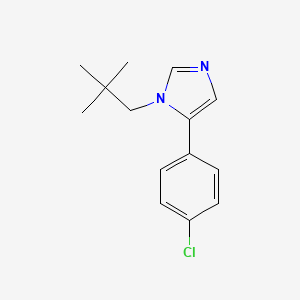![molecular formula C12H9Br6O3- B14294136 2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate CAS No. 114460-74-1](/img/structure/B14294136.png)
2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate is a complex brominated organic compound It is characterized by multiple bromine atoms attached to a phenyl carbonate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate typically involves the bromination of phenol derivatives. The process begins with the controlled reaction of elemental bromine with phenol to form 2,4,6-tribromophenol . This intermediate is then further reacted with 3-bromo-2,2-bis(bromomethyl)propyl groups under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination reactions, often carried out in specialized reactors to ensure safety and efficiency. The reaction conditions, such as temperature, solvent, and bromine concentration, are carefully controlled to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various brominated derivatives, while oxidation and reduction can lead to different functional groups being introduced or removed .
Wissenschaftliche Forschungsanwendungen
2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of flame retardants and other specialized materials.
Wirkmechanismus
The mechanism by which 2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms increase the compound’s reactivity, allowing it to form strong bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tribromophenol: A simpler brominated phenol used as a fungicide and in flame retardants.
2,2-Bis(bromomethyl)-1,3-propanediol: Another brominated compound used in polymer synthesis.
Uniqueness
2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate is unique due to its complex structure and multiple bromine atoms, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
114460-74-1 |
|---|---|
Molekularformel |
C12H9Br6O3- |
Molekulargewicht |
680.6 g/mol |
IUPAC-Name |
[2,4,6-tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl] carbonate |
InChI |
InChI=1S/C12H10Br6O3/c13-3-12(4-14,5-15)2-6-7(16)1-8(17)10(9(6)18)21-11(19)20/h1H,2-5H2,(H,19,20)/p-1 |
InChI-Schlüssel |
LAOSISJVBCPDAI-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)OC(=O)[O-])Br)CC(CBr)(CBr)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


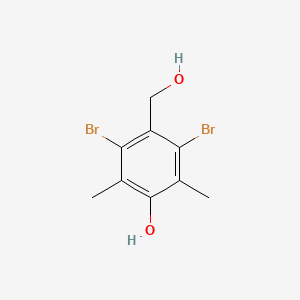
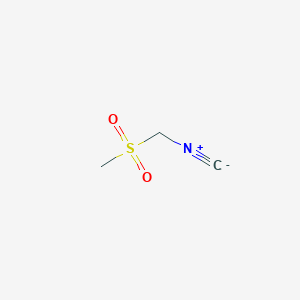

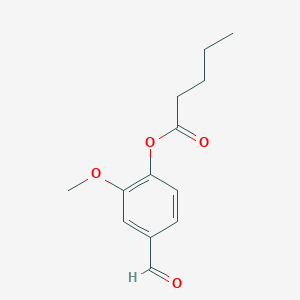

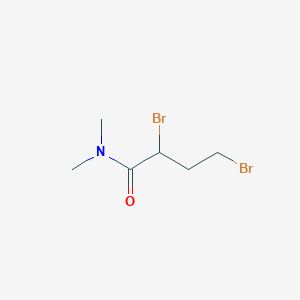
![5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14294082.png)

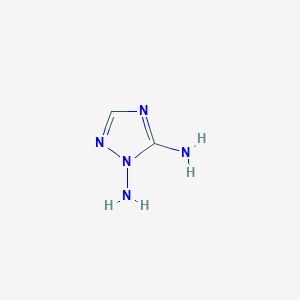
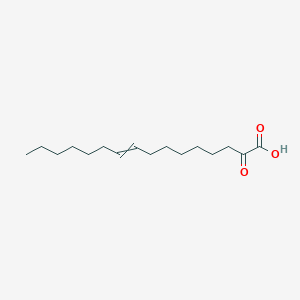

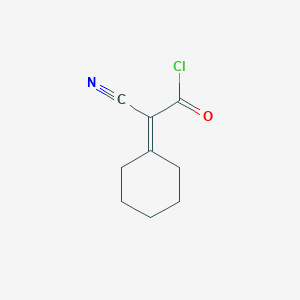
![9-Borabicyclo[3.3.1]nonane, 9-(5-hexenyl)-](/img/structure/B14294129.png)
